In Vivo Triglyceride Reduction in Obese Diabetic KK-Ay Mice: Direct Comparison with 9-oxo-ODA
In a direct head-to-head in vivo study, 13-oxo-9E,11E-octadecadienoic acid demonstrated superior triglyceride-lowering efficacy compared to its isomer 9-oxo-ODA in KK-Ay obese diabetic mice [1]. This differentiation is critical for researchers requiring a more potent PPARα-mediated metabolic intervention.
| Evidence Dimension | Hepatic triglyceride reduction |
|---|---|
| Target Compound Data | Significantly reduced hepatic triglycerides at 0.02% and 0.05% dietary inclusion |
| Comparator Or Baseline | 9-oxo-ODA: No significant effect on hepatic triglycerides at equivalent or higher concentrations |
| Quantified Difference | 13-oxo-9E,11E-octadecadienoic acid reduced hepatic TG; 9-oxo-ODA showed no significant reduction |
| Conditions | Male KK-Ay mice (4-week-old), fed a high-fat diet for 4 weeks with compound administered via feed admixture |
Why This Matters
This in vivo efficacy advantage justifies selecting 13-oxo-9E,11E-octadecadienoic acid over 9-oxo-ODA for metabolic disease models where hepatic lipid lowering is a primary endpoint.
- [1] Kim YI, Hirai S, Takahashi H, et al. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. PLoS One, 2012, 7(2): e31317. View Source
